molecular formula C17H16N4O8 B3048660 Pentaerythritol tetrakis (cyanoacetate) CAS No. 178671-69-7

Pentaerythritol tetrakis (cyanoacetate)

Cat. No. B3048660
CAS RN: 178671-69-7
M. Wt: 404.3 g/mol
InChI Key: HTQAGAJZBGSZIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pentaerythritol tetrakis (3-mercaptopropionate) is an organic compound derived from pentaerythritol fully esterified with four equivalents of 3-mercaptopropionic acid .


Synthesis Analysis

The synthesis of Pentaerythritol tetrakis (3-mercaptopropionate) involves adding 3-mercaptopropionic acid, pentaerythritol, 4-dimethylaminopyridine (DMAP), and N to a flask equipped with a blender and thermometer . The reaction starts at room temperature and is controlled at room temperature for 4-6 hours .


Molecular Structure Analysis

The molecular formula for Pentaerythritol tetrakis(3-mercaptopropionate) is C13H20O8S4 .


Chemical Reactions Analysis

The synthesis of Pentaerythritol involves a complex reaction system including a sequential reaction of the aldol condensation of acetaldehyde and formaldehyde .


Physical And Chemical Properties Analysis

Pentaerythritol tetrakis (3,5-di-tert-butyl-4-hydroxyhydrocinnamate), a related compound, is a white solid with a melting point of 110–125 °C .

Scientific Research Applications

Thiol-Ene Free-Radical Reactions

Pentaerythritol tetrakis(cyanoacetate) has been used in thiol/ene free-radical reactions, which are highly effective compared to complicated synthesis methods and precise sequence control . This compound was used in a thiol/ene free-radical reaction with N-phenylacrylamide (NPA) under ultraviolet irradiation to produce a product referred to as NPP .

Photoluminescence

The product NPP, derived from the reaction of Pentaerythritol tetrakis(cyanoacetate) and NPA, has been explored for its photoluminescence properties . Photoluminescence refers to light emission from any form of matter after the absorption of photons.

Adhesive Applications

The NPP product also exhibits adhesive properties. It has been validated on various substrates and has a strong ability to stick to glass surfaces, even when submerged in water for an extended time . This adhesion may be attributed to functional groups forming dynamic crosslinks based on hydrogen bonding, Van der Waals interactions, and π-π interactions, and the high hydrophobicity of the phenyl group .

Thermoresponsive Applications

The NPP product has thermoresponsive properties . Thermoresponsive materials change their properties in response to changes in temperature, making them useful in a variety of applications, including sensors and actuators.

Fabrication of Macroporous Scaffolds

Pentaerythritol tetrakis(cyanoacetate) has been used in the fabrication of macroporous scaffolds via photopolymerization . These scaffolds have potential applications in tissue engineering, where they can support cell growth .

Biomaterial Applications

The polyHIPEs (High Internal Phase Emulsions) derived from Pentaerythritol tetrakis(cyanoacetate) have shown potential for biomaterial applications . They have demonstrated the ability for cell attachment and the adhesion/proliferation of cells, suggesting their suitability for use in tissue engineering .

Safety and Hazards

Pentaerythritol may form combustible dust concentrations in air . Direct contact with eyes may cause temporary irritation .

properties

IUPAC Name

[3-(2-cyanoacetyl)oxy-2,2-bis[(2-cyanoacetyl)oxymethyl]propyl] 2-cyanoacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O8/c18-5-1-13(22)26-9-17(10-27-14(23)2-6-19,11-28-15(24)3-7-20)12-29-16(25)4-8-21/h1-4,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTQAGAJZBGSZIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C#N)C(=O)OCC(COC(=O)CC#N)(COC(=O)CC#N)COC(=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401141205
Record name 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pentaerythritol tetrakis (cyanoacetate)

CAS RN

178671-69-7
Record name 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178671-69-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[2,2-Bis[[(cyanoacetyl)oxy]methyl]-1,3-propanediyl] bis(2-cyanoacetate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401141205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pentaerythritoltetracyanoacetic ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.127.797
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentaerythritol tetrakis (cyanoacetate)
Reactant of Route 2
Reactant of Route 2
Pentaerythritol tetrakis (cyanoacetate)
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Pentaerythritol tetrakis (cyanoacetate)
Reactant of Route 4
Pentaerythritol tetrakis (cyanoacetate)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Pentaerythritol tetrakis (cyanoacetate)
Reactant of Route 6
Reactant of Route 6
Pentaerythritol tetrakis (cyanoacetate)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.